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An objective guide for researchers, scientists, and drug development professionals on the

pharmacological and clinical profiles of two investigational antipsychotics.

This guide provides a detailed comparison of Zicronapine (Lu 31-130) and Lu AF35700, two

atypical antipsychotic compounds developed by Lundbeck. While the development of

Zicronapine was discontinued in favor of Lu AF35700, a comparative understanding of their

properties remains valuable for researchers in the field of neuropsychopharmacology. This

document synthesizes available preclinical and clinical data to illuminate their respective

mechanisms of action, receptor binding profiles, and clinical trial outcomes.

Introduction and Development History
Zicronapine is an atypical antipsychotic that showed promise in early clinical development,

demonstrating potent antagonism at dopamine D₁, D₂, and serotonin 5-HT₂A receptors.[1]

Phase II studies indicated significant efficacy compared to placebo and a safety profile

comparable to olanzapine.[1] However, in 2014, Lundbeck halted the development of

Zicronapine to prioritize a more promising compound, Lu AF35700.[1]

Lu AF35700 was developed with a novel pharmacological profile, exhibiting a higher affinity for

dopamine D₁ receptors than for D₂ receptors, alongside high occupancy of serotonin 5-HT₂A

and 5-HT₆ receptors.[2][3] This profile was hypothesized to offer superior antipsychotic effects

with an improved tolerability profile, particularly for treatment-resistant schizophrenia (TRS).

Despite this promising preclinical profile, Phase III clinical trials in patients with TRS did not
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demonstrate superiority over conventional antipsychotic treatments such as risperidone and

olanzapine.

Receptor Binding Profiles
A direct quantitative comparison of the binding affinities (Ki values) for Zicronapine and Lu

AF35700 from head-to-head studies is not publicly available. However, based on published

descriptions, their general receptor binding profiles can be summarized.

Table 1: Qualitative Receptor Binding Profile Comparison

Receptor Target Zicronapine Lu AF35700

Dopamine D₁ Potent Antagonist
High Affinity Antagonist (Higher

than D₂)

Dopamine D₂ Potent Antagonist High Affinity Antagonist

Serotonin 5-HT₂A Potent Antagonist High Occupancy

Serotonin 5-HT₆ Not a primary reported target High Occupancy

α-Adrenergic Not a primary reported target Antagonist

Mechanism of Action and Signaling Pathways
The therapeutic effects of both Zicronapine and Lu AF35700 are believed to be mediated

through their modulation of dopaminergic and serotonergic pathways. The differential receptor

affinities suggest distinct downstream signaling consequences.

Zicronapine: Balanced D₁/D₂ and 5-HT₂A Antagonism
Zicronapine's mechanism revolves around potent blockade of both D₁ and D₂ dopamine

receptors, as well as 5-HT₂A serotonin receptors. The antagonism of D₂ receptors in the

mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of

schizophrenia. The accompanying D₁ and 5-HT₂A blockade may contribute to its atypical

profile, potentially mitigating some of the extrapyramidal side effects associated with strong D₂

antagonism and possibly addressing negative and cognitive symptoms.
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Zicronapine's proposed mechanism of action.

Lu AF35700: D₁-Preferential and 5-HT₆ Antagonism
The rationale behind Lu AF35700's design was its higher affinity for D₁ over D₂ receptors, a

departure from most atypical antipsychotics. This was theorized to potentially offer a better

therapeutic window, possibly enhancing cognitive function through D₁ modulation in the

prefrontal cortex while still providing sufficient D₂ antagonism for psychosis. The additional high

occupancy at 5-HT₆ receptors was also of interest, as 5-HT₆ antagonism has been investigated

as a potential mechanism to improve cognition in schizophrenia.
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Lu AF35700's proposed mechanism of action.

Preclinical Efficacy
Detailed head-to-head preclinical studies comparing Zicronapine and Lu AF35700 are not

available in the public domain. However, some insights can be drawn from individual studies.

Lu AF35700: In a phencyclidine (PCP) rat model of schizophrenia, Lu AF35700 was shown

to reverse PCP-induced alterations in thalamo-cortical activity. This model is used to assess

the potential efficacy of antipsychotic drugs against psychosis-like behaviors.

Due to the discontinuation of Zicronapine's development, extensive preclinical data in similar

models have not been published.

Pharmacokinetics
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A comprehensive comparison of the pharmacokinetic profiles of Zicronapine and Lu AF35700

is limited by the lack of publicly available data for Zicronapine.

Table 2: Pharmacokinetic Profile Comparison

Parameter Zicronapine Lu AF35700

Absorption Data not publicly available

Appears to be dose-

proportional. Oral tablet

administration resulted in

about 35% lower exposure

compared to an oral solution.

Food increased AUC and

Cmax by 22% and 11%,

respectively, but tmax was

unaffected.

Distribution Data not publicly available

Large volumes of distribution

(~5000L for Lu AF35700 and

its metabolite), suggesting

extensive tissue distribution.

Metabolism Data not publicly available

Metabolized by CYP2C19. Its

major metabolite, Lu AF36152,

is metabolized by CYP2D6.

Elimination Data not publicly available

The elimination half-life of Lu

AF35700 is approximately 9

hours, and for its metabolite,

Lu AF36152, it is around 14

hours.

Clinical Efficacy and Safety
Clinical trial data provides the most definitive comparison of these two compounds, although

Zicronapine did not progress to Phase III.

Table 3: Clinical Trial Overview
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Feature Zicronapine Lu AF35700

Phase of Development Discontinued after Phase II
Completed Phase III, but failed

to meet primary endpoint

Comparator(s) Placebo, Olanzapine Risperidone, Olanzapine

Primary Endpoint

Statistically significant

separation from placebo in

Phase II

Failed to show superiority over

active comparators on the

PANSS total score in

treatment-resistant

schizophrenia

Key Efficacy Findings
Showed "convincing efficacy"

in Phase II

Showed evidence of

antipsychotic efficacy, but did

not differentiate from

conventional treatments in

TRS.

Key Safety/Tolerability

Findings

Reported to have a

"convincing safety data" profile

in Phase II

Generally well-tolerated. The

most common adverse events

were increased weight and

headache. Prolactin levels

decreased.

Experimental Protocol: Lu AF35700 Phase III Trial
(NCT02717195)
A summary of the methodology for the pivotal Phase III trial of Lu AF35700 is provided below.
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Workflow of the Lu AF35700 Phase III trial.

Inclusion Criteria: Patients diagnosed with schizophrenia according to DSM-5, confirmed by the

Mini International Neuropsychiatric Interview. Patients were required to have confirmed

treatment resistance.

Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale

(PANSS) total score.

Conclusion
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Zicronapine and Lu AF35700 represent two distinct strategies in the development of atypical

antipsychotics. Zicronapine followed a more traditional path of potent, balanced antagonism at

key dopamine and serotonin receptors. In contrast, Lu AF35700 was designed with a novel, D₁-

preferential profile, aiming to improve upon the efficacy and tolerability of existing treatments,

particularly in the challenging population of patients with treatment-resistant schizophrenia.

While Zicronapine's development was halted for strategic reasons, Lu AF35700's failure to

demonstrate superiority in Phase III trials highlights the complexities of translating promising

preclinical profiles into clinical success. The data suggests that while Lu AF35700 is an active

antipsychotic, its unique receptor binding profile did not confer a significant clinical advantage

over established treatments in the population studied.

For researchers, the story of these two compounds underscores the ongoing challenges in

antipsychotic drug development and the need for a deeper understanding of the

neurobiological underpinnings of schizophrenia to develop more effective therapies. Further

investigation into the signaling pathways and downstream effects of compounds with novel

receptor profiles like Lu AF35700 may yet yield valuable insights for future drug discovery

efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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